Cas no 101420-63-7 (1H-Benzimidazole,4-methyl-7-nitro-)
1H-Benzimidazole,4-methyl-7-nitro- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,4-methyl-7-nitro-
- 1H-Benzimidazole, 4-methyl-7-nitro-
- Benzimidazole, 4-methyl-7-nitro- (6CI)
- 4-Methyl-7-nitro-1H-benzimidazole
- 7-methyl-4-nitro-1H-benzimidazole
- DTXSID801299393
- 101420-63-7
- 4-methyl-7-nitro-1H-benzo[d]imidazole
- 1H-Benzimidazole, 4-methyl-7-nitro-
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- MDL: MFCD22557999
- Inchi: 1S/C8H7N3O2/c1-5-2-3-6(11(12)13)8-7(5)9-4-10-8/h2-4H,1H3,(H,9,10)
- InChI Key: VHOZELJWOZJICK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=C(C)C2=C1N=CN2)=O
Computed Properties
- Exact Mass: 177.053826g/mol
- Monoisotopic Mass: 177.053826g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 177.16g/mol
- XLogP3: 1.7
- Topological Polar Surface Area: 74.5Ų
1H-Benzimidazole,4-methyl-7-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002498-1g |
4-Methyl-7-nitro-1H-benzo[d]imidazole |
101420-63-7 | 97% | 1g |
$988.80 | 2023-09-04 | |
| Chemenu | CM484042-1g |
4-Methyl-7-nitro-1H-benzo[d]imidazole |
101420-63-7 | 97% | 1g |
$964 | 2023-02-03 | |
| eNovation Chemicals LLC | Y1002818-5g |
4-Methyl-7-nitro-1H-benzo[d]imidazole |
101420-63-7 | 95% | 5g |
$2500 | 2024-07-24 | |
| Ambeed | A932465-1g |
4-Methyl-7-nitro-1H-benzo[d]imidazole |
101420-63-7 | 97% | 1g |
$972.0 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1002818-5g |
4-methyl-7-nitro-1H-benzo[d]imidazole |
101420-63-7 | 95% | 5g |
$2500 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1002818-5g |
4-methyl-7-nitro-1H-benzo[d]imidazole |
101420-63-7 | 95% | 5g |
$2500 | 2025-03-01 |
1H-Benzimidazole,4-methyl-7-nitro- Suppliers
1H-Benzimidazole,4-methyl-7-nitro- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1H-Benzimidazole,4-methyl-7-nitro-
1H-Benzimidazole,4-methyl-7-nitro- (CAS No. 101420-63-7): A Comprehensive Overview
1H-Benzimidazole,4-methyl-7-nitro- (CAS No. 101420-63-7) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the benzimidazole family, which is a class of heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. The presence of a methyl group at the 4-position and a nitro group at the 7-position introduces unique electronic and structural properties, making it a valuable molecule for research and industrial applications.
The benzimidazole framework is known for its aromaticity and ability to act as a ligand in coordination chemistry. The 4-methyl substitution enhances the compound's stability and solubility, while the 7-nitro group imparts strong electron-withdrawing properties, which can influence the reactivity and electronic characteristics of the molecule. These features make 1H-Benzimidazole,4-methyl-7-nitro- an attractive candidate for use in drug design, catalysis, and advanced materials.
Recent studies have highlighted the potential of benzimidazole derivatives in the development of novel pharmaceutical agents. For instance, researchers have explored the anti-inflammatory and antioxidant properties of 1H-Benzimidazole,4-methyl-7-nitro-, suggesting its potential application in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The compound's ability to interact with biological targets through hydrogen bonding and π-π interactions makes it a promising scaffold for drug design.
In addition to its biomedical applications, 1H-Benzimidazole,4-methyl-7-nitro- has shown promise in materials science. Its electronic properties make it suitable for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in nanotechnology have also leveraged this compound's structural stability to develop advanced nanomaterials with enhanced mechanical and thermal properties.
The synthesis of 1H-Benzimidazole,4-methyl-7-nitro- involves a multi-step process that typically begins with the preparation of benzene derivatives followed by cyclization reactions to form the imidazole ring. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently developed more efficient synthetic routes using green chemistry principles, reducing the environmental impact of production processes.
From an analytical standpoint, 1H-Benzimidazole,4-methyl-7-nitro- can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy. These methods provide insights into the compound's molecular structure, functional groups, and electronic transitions. Additionally, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in the crystal lattice, further aiding in understanding its physical properties.
Despite its numerous advantages, the use of 1H-Benzimidazole,4-methyl-7-nitro- is not without challenges. The compound's reactivity can sometimes lead to unintended side reactions during synthesis or application. However, ongoing research is focused on optimizing its chemical behavior through functionalization and structural modifications. For example, recent studies have explored the incorporation of additional substituents to enhance its stability and functionality further.
In conclusion, 1H-Benzimidazole,4-methyl-7-nitro-, CAS No. 101420-63-7, stands out as a multifaceted compound with wide-ranging applications across diverse scientific domains. Its unique chemical properties and versatile structure continue to inspire innovative research directions. As advancements in synthetic methods and material science progress, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.
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